molecular formula C9H6Cl2N2O2 B11867571 2,4-Dichloro-7-methoxyquinazolin-6-ol

2,4-Dichloro-7-methoxyquinazolin-6-ol

Cat. No.: B11867571
M. Wt: 245.06 g/mol
InChI Key: KEPXJFDBXCWXDR-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxyquinazolin-6-ol: is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinazolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 7-methoxyquinazolin-6-ol using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 2,4-diamino-7-methoxyquinazolin-6-ol can be formed.

    Oxidation Products: 2,4-Dichloro-7-hydroxyquinazolin-6-ol.

    Reduction Products: 2,4-Dichloro-7-methylquinazolin-6-ol.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as epidermal growth factor receptor kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Diamino-6,7-dimethoxyquinazoline
  • 2-Chloro-4,6,7-trimethoxyquinazoline

Comparison: 2,4-Dichloro-7-methoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 7th position and the chlorine atoms at the 2nd and 4th positions make it more reactive in certain substitution reactions compared to its analogs .

Properties

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

2,4-dichloro-7-methoxyquinazolin-6-ol

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-7-3-5-4(2-6(7)14)8(10)13-9(11)12-5/h2-3,14H,1H3

InChI Key

KEPXJFDBXCWXDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)O

Origin of Product

United States

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